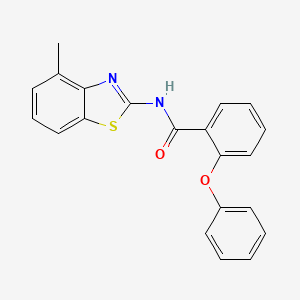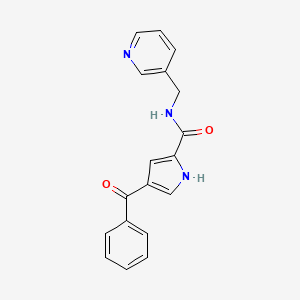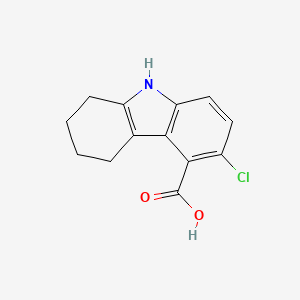
3-(Methoxycarbonyl)thiophene-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxycarbonyl)thiophene-2-boronic acid is a type of boronic ester . It is used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-couplings and copper-catalyzed nitration reactions . It is also used in the synthesis of porphyrins as inhibitors of telomerase .
Molecular Structure Analysis
The molecular formula of 3-(Methoxycarbonyl)thiophene-2-boronic acid is C6H7BO4S . The molecular weight is 185.993 .Chemical Reactions Analysis
3-(Methoxycarbonyl)thiophene-2-boronic acid is used in various chemical reactions. For instance, it is used in palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also used in the synthesis of porphyrins as inhibitors of telomerase .Physical And Chemical Properties Analysis
3-(Methoxycarbonyl)thiophene-2-boronic acid is a white to light yellow crystal powder . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
3-(Methoxycarbonyl)thiophene-2-boronic acid and related thiophenebisboronic derivatives have been used in palladium-catalyzed Suzuki polycondensations for preparing well-defined alternating thiophene−phenylene copolymers. These polymers have moderate molecular weight and are significant for understanding the role of boronic derivatives and catalysts in polymer synthesis (Jayakannan, Dongen, & Janssen, 2001).
Photophysical Properties
The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a closely related compound, have been studied using solvatochromic shift and quantum chemical methods. These studies involve understanding the absorption and fluorescence spectra in various solvents, providing insights into molecular interactions in different environmental conditions (Muddapur et al., 2016).
Synthesis of Aryl-Substituted Indenes and Ligands
Thiophene-2-boronic acid derivatives have been utilized in the efficient synthesis of aryl-substituted indenes and cyclopenta[b]thiophenes. These compounds are important for further synthesis of ansa-metallocenes, which are components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).
Diol and Carbohydrate Recognition
3-Methoxycarbonyl-5-nitrophenyl boronic acid, another related compound, has been studied for its ability to bind to diols, including catechol dye and fructose. This research suggests a greater role for appropriately functionalized electron-deficient boronic acids in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
Synthesis of Photochromic Derivatives
Studies on the synthesis of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes, which are derived from methoxybenzo[b]thiophenes, highlight the importance of these thiophene derivatives in producing compounds with light-responsive properties (Queiroz et al., 2000).
Photovoltaic Research
In the field of polymer-based photovoltaic cells, thiophene derivatives have been extensively studied, particularly for their use in bulk-heterojunction structures. These materials are crucial for achieving high power-conversion efficiencies in solar cells (Dang, Hirsch, & Wantz, 2011).
Safety and Hazards
Safety data sheets indicate that 3-(Methoxycarbonyl)thiophene-2-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(3-methoxycarbonylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLHCOLQTGDYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)thiophene-2-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-methylbenzamide](/img/structure/B2642544.png)
![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)




![4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2642556.png)



![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B2642563.png)

